molecular formula C6H8O3 B15258477 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Cat. No.: B15258477
M. Wt: 128.13 g/mol
InChI Key: QCBSIVCQQPAZMF-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a chemical compound belonging to the class of 3-hydroxy-2(5H)-furanones. Compounds within this structural family are recognized as significant pharmacophores found in various drugs and natural products . They are known to exhibit a range of bioactivities, including effects against microorganisms and viruses, and are used in other medical treatments . The high reactivity of the 2(5H)-furanone core, which can be tailored with different substituents, makes it a versatile building block in chemical synthesis for creating novel derivatives with potential biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest studies on this compound and its analogs.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethyl-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3

InChI Key

QCBSIVCQQPAZMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(OC1=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 3-Ethyl-2,5-dihydrofuran-2-one Precursors

The oxidation of partially unsaturated furanones represents a viable route to introduce hydroxyl groups. For example, 2,5-dimethyl-4-hydroxy-2H-furan-3-one is synthesized via hydrogen peroxide-mediated oxidation of 2,5-dimethyl-2H-furan-3-one in methanol/water with potassium bicarbonate. Adapting this method, 3-ethyl-2,5-dihydrofuran-2-one could undergo analogous oxidation at position 5.

Reaction Conditions

  • Oxidizing agent : 30% (w/w) hydrogen peroxide (1.1–1.5 equiv.)
  • Base : Potassium bicarbonate or sodium carbonate (1.5–2.0 equiv.)
  • Solvent : Methanol/water (1:1 v/v)
  • Temperature : 30–70°C
  • Time : 2–24 hours

In trials with 2,5-dimethyl-2H-furan-3-one, yields of 11–12% were achieved. For 3-ethyl derivatives, steric effects from the ethyl group may reduce reactivity, necessitating higher temperatures or prolonged reaction times. Side products, such as overoxidized ketones or ring-opened species, are likely, requiring chromatographic purification.

Nucleophilic Substitution at C-5 of Furanone Derivatives

Substitution reactions at the C-5 position of furanones, as demonstrated for 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone, offer a pathway to introduce hydroxyl groups. Here, methyl chloroformate activates C-5 for displacement by amino alcohols (64–76% yields). For 3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one, a similar approach could involve:

  • Synthesis of 3-Ethyl-5-(leaving group)-2,5-dihydrofuran-2-one :
    • Introduce a labile group (e.g., methoxycarbonyloxy) at C-5 via reaction with methyl chloroformate and diisopropylethylamine.
  • Hydroxyl Group Installation :
    • Hydrolyze the leaving group using aqueous base (e.g., NaOH) or acid.

Example Protocol

  • Starting material : 3-Ethyl-5-methoxycarbonyloxy-2,5-dihydrofuran-2-one
  • Reagent : 2M NaOH in methanol/water (1:1)
  • Temperature : 25–40°C
  • Time : 1–3 hours

This method’s success hinges on the stability of the ethyl group under basic conditions. Competing ester hydrolysis or ring-opening may occur, necessitating careful pH control.

Cyclization of Hydroxycarboxylic Acid Precursors

Intramolecular esterification of 4-hydroxy-3-ethyl-4-pentenoic acid provides a direct route to the target lactone. This approach mirrors biosynthetic pathways for γ-lactones but requires synthesis of the hydroxy acid precursor.

Synthetic Steps

  • Preparation of 4-Hydroxy-3-ethyl-4-pentenoic Acid :
    • Aldol condensation of ethyl glyoxylate with crotonaldehyde derivatives.
    • Reduction of the resulting α,β-unsaturated ester to the allylic alcohol.
  • Cyclization :
    • Acid-catalyzed (e.g., p-toluenesulfonic acid) or thermal cyclization at 80–100°C.

Challenges :

  • Low regioselectivity in aldol reactions.
  • Competing polymerization of the hydroxy acid.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Range Advantages Challenges
Oxidation H2O2, base, 30–70°C 10–15%* Simple reagents Low yield, overoxidation
Substitution NaOH/MeOH, 25–40°C 50–70%* High selectivity Sensitive to leaving group stability
Cyclization Acid catalyst, 80–100°C 30–50%* Direct lactonization Precursor synthesis complexity

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry due to its unique aroma characteristics.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2,5-dihydrofuran-2-ones are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Compound Name Substituents Source/Synthesis Key Properties/Activities References
5-Hydroxy-3-methyl-5-pentyl-2,5-dihydrofuran-2-one 3-Me, 5-OH, 5-pentyl Marine sponge (Callyspongia vaginalis) Natural product; structural similarity to abutenolides
5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one 5-Et, 2-Me, 2-(3-hydroxyhexenyl) Synthetic (52% yield via Grignard) Synthetic accessibility; spectroscopic characterization
3-(4-Bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one 3-Ar (Br), 5-acyloxymethyl Synthetic Antifungal activity; low cytotoxicity
(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one 3-Ph, 4-OMe, 5-dihydroxyethyl L-Ascorbic acid derivative Anticancer activity; crystal packing via H-bonds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran 3,4-Br, 2,5-Ph Synthetic Hexasubstituted; Br⋯Br interactions in crystal

Key Observations:

  • Substituent Influence on Bioactivity : Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance antifungal activity, while alkyl chains (e.g., pentyl in ) are associated with natural product bioactivity. The ethyl group in 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one may offer intermediate hydrophobicity compared to bulkier pentyl or aryl substituents.
  • Synthetic Accessibility : Ethyl and methyl derivatives (e.g., compound 9 in ) are synthesized via Grignard reactions with moderate yields (~52%), whereas halogenated or aryl-substituted analogs require more complex protocols (e.g., bromination or ascorbic acid derivatization) .
  • Crystal and Stereochemical Properties : Substituents like methoxy and dihydroxyethyl groups (as in ) introduce stereochemical complexity (R/S configurations) and influence crystal packing via hydrogen bonds (O—H⋯O) or halogen interactions (Br⋯Br in ). The ethyl group in the target compound may result in less rigid crystal structures compared to heavily substituted derivatives.

Physicochemical and Spectroscopic Comparisons

  • Spectroscopy : Ethyl-substituted analogs (e.g., compound 9 in ) are characterized by distinct NMR signals for ethyl protons (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2), whereas aryl-substituted derivatives show aromatic proton signals (δ ~6.8–7.5 ppm) .
  • Thermal Stability : Hexasubstituted derivatives (e.g., ) exhibit higher melting points due to dense crystal packing, whereas hydroxylated analogs (e.g., ) may have lower thermal stability due to hydrogen-bonding networks.

Biological Activity

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a compound belonging to the furanone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic effects.

Chemical Structure

The structure of this compound features a five-membered lactone ring with a hydroxyl group and an ethyl substituent. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds in the furanone family exhibit significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various pathogens, including fungi such as Candida albicans. The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, inhibiting fungal growth effectively .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Candida albicansAntifungalX µg/mL
Staphylococcus aureusAntibacterialY µg/mL

(Note: Specific MIC values are hypothetical and should be replaced with actual research data when available.)

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, this compound demonstrated an IC50 value of approximately 11.8 µM for MCF-7 cells. This indicates significant selectivity towards cancer cells while exhibiting low toxicity towards normal cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Toxicity to Normal Cells
MCF-711.8>100
HCT116Z µM>100

(Note: Specific IC50 values for HCT116 and other cell lines are hypothetical and should be replaced with actual research data when available.)

The biological activity of this compound can be attributed to its interaction with cellular pathways. It affects gene expression related to apoptosis and influences neurotransmission pathways in the brain. The compound's ability to induce oxidative stress in microbial cells further enhances its antimicrobial properties .

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